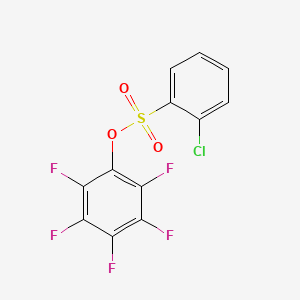

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include regioselective lithiation, electrophilic substitution, copper-catalyzed coupling, and chloroxidation conditions . For example, the synthesis of a key building block of penoxsulam is achieved through these steps starting from commercially available precursors . Similarly, the chlorosulfonation of tris(pentafluorophenyl)corrole is performed with high selectivity, yielding a single isomer in high yield . These methods could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate.

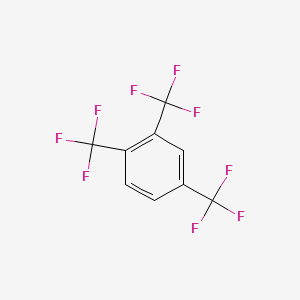

Molecular Structure Analysis

The molecular structure of compounds related to 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate can be characterized using techniques such as X-ray crystallography . For instance, the bis-chlorosulfonated corrole, a related compound, has been fully characterized to determine its planar chirality . Additionally, the crystal structure of a novel single crystal related to the compound of interest has been investigated, revealing hydrogen bonding and layer structure in the crystal .

Chemical Reactions Analysis

Compounds with pentafluorophenyl groups are known to undergo various addition reactions with unsaturated systems . These reactions can include interactions with alkenes, alkynes, and other functional groups, leading to a range of new compounds with diverse physical properties and spectroscopic data . The reactivity of 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl-containing compounds are influenced by the presence of fluorine atoms, which are highly electronegative . This can lead to an activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of various derivatives of chloronitrobenzenes . Additionally, bulky diarylammonium pentafluorobenzenesulfonates have been shown to promote dehydration reactions effectively, indicating the potential for catalytic activity in related compounds .

Scientific Research Applications

Highly Selective Chlorosulfonation

One notable application involves the highly selective chlorosulfonation of tris(pentafluorophenyl)corrole, which yields a highly specific isomer out of 139 possible ones. This process demonstrates the compound's utility in synthesizing planar-chirality complexes and amphiphilic derivatives, highlighting its importance in the preparation of novel chemical entities with potential applications in materials science and catalysis (Mahammed, Goldberg, & Gross, 2001).

Synthesis Efficiency

Another research avenue explores the synthesis of 2,3,4,5-tetrafluorophenol from a related compound, showcasing an efficient method to obtain this otherwise challenging to produce phenol. The study underlines the compound's role in facilitating new synthetic pathways, contributing to the broader availability of fluorinated phenols for various applications (Tretyakov, Maksimov, Nikul’shin, & Mezhenkova, 2021).

Determination of Carbonyl-Containing Compounds

The compound has also been used in the determination of carbonyl-containing compounds, showcasing its versatility in analytical chemistry. Its utilization spans various matrices, including water, blood, urine, and air, demonstrating its applicability in environmental monitoring and health sciences (Cancilla & Que Hee, 1992).

Molecular Modeling and Spectroscopy

Furthermore, the compound has been subject to in silico molecular modeling and spectroscopic analysis, which not only sheds light on its structural properties but also explores its potential applications in the development of pesticides. This indicates its contribution to the field of agricultural sciences and environmental protection (Ramalingam, Periandy, Sugunakala, Prabhu, & Bououdina, 2013).

Organic and Organometallic Chemistry

Lastly, its derivatives, such as tris(pentafluorophenyl)borane, have found applications beyond olefin polymerization catalysis, including hydrometallation reactions and tautomerizations. This underscores the compound's impact on expanding the toolbox for synthetic chemists in creating new molecules and materials (Erker, 2005).

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMTCGVYZSEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219702 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

CAS RN |

885949-55-3 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)